5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The compound appears to be a benzoic acid derivative with methoxy, nitro, and benzyloxy substituents.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It might involve multiple steps, each with its own reagents and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and locations of its bonds, its stereochemistry (if applicable), and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound can undergo. This could include its reactivity with various reagents, the conditions under which it reacts, and the products it forms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its acidity or basicity, its reactivity, and its stability).Scientific Research Applications
Synthesis and Chemical Reactions
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the Perkin reaction to synthesize 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, which are characterized by their unique structures and potential applications (Kowalewska & Kwiecień, 2008).
The compound is also involved in Knoevenagel reactions, leading to the formation of various chemically interesting derivatives. These derivatives have been studied for their structural characteristics and potential biological activities (Havaldar, Bhise, & Burudkar, 2004).
Catalysis and Material Synthesis
- In catalysis, it has been used in microwave-assisted synthesis on ionic liquid support. This method is efficient for producing diverse benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives, which are valuable in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).
Pharmaceutical Research
The compound also finds its use in pharmaceutical research, such as in the synthesis of DC-81, an antitumor antibiotic. Its derivatives play a crucial role in developing pyrrolobenzodiazepine antitumor agents (Thurston, Murty, Langley, & Jones, 1990).
Furthermore, derivatives of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid are synthesized as intermediates in the production of cardiotonic drugs like Sulmazole and Isomazole, highlighting its significance in the development of cardiovascular medications (Lomov, 2019).
Biochemical Applications
- In biochemical research, derivatives of this compound have been synthesized for the determination of sulfhydryl groups, proving its utility in biological and chemical analyses (Ellman, 1959).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.
Future Directions
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its properties or reactivity.
properties
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-13-8-12(16(19)20)11(15(17)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUIZUTZPMISIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356297 | |
Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
CAS RN |
60564-37-6 | |
Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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